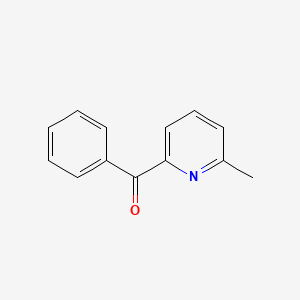

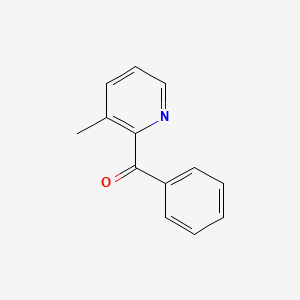

2-Benzoyl-3-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Benzoyl-3-methylpyridine can be achieved through a method involving one-step oxidization . This method involves using phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . The yield of 2-Benzoyl-3-methylpyridine obtained by this method can reach up to 95% .Molecular Structure Analysis

2-Benzoyl-3-methylpyridine has a molecular formula of C13H11NO and a molecular weight of 197.23 g/mol. It contains a total of 27 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 1 Pyridine .Applications De Recherche Scientifique

Tautomeric Equilibria and π-Electron Delocalization

Gawinecki et al. (2006) explored the effect of π-electron delocalization on tautomeric equilibria in benzoannulated 2-phenacylpyridines, including 2-benzoyl-3-methylpyridine derivatives. Their study revealed that π-electron delocalization significantly influences the tautomeric preferences of these compounds, highlighting the importance of intramolecular hydrogen bonding and electron-donating substituents in stabilizing specific tautomeric forms (Gawinecki et al., 2006).

Molecular Structure Analysis

Yusof et al. (2006) reported on the molecular structure of a related compound, 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, demonstrating its cis–trans configuration and how it forms a one-dimensional chain in the crystal structure through various interactions. This study provides insights into the structural characteristics and potential for forming supramolecular assemblies (Yusof et al., 2006).

Protecting Group Applications

Vatèle (2005) introduced the 2-(prenyloxymethyl)benzoyl (POMB) group as a new temporary protecting group for alcohols, which can be applied and removed under mild conditions. This finding suggests potential applications of 2-benzoyl-3-methylpyridine derivatives in synthetic organic chemistry, particularly in the protection and deprotection of functional groups in complex molecule synthesis (Vatèle, 2005).

Glycopyranosides Benzoylation

Evtushenko (2010) described the regioselective benzoylation of methyl and benzyl glycopyranosides by benzoyl chloride in the presence of MoO2(acac)2 as a catalyst, leading to high yields of 3-benzoates. This methodology underscores the utility of benzoyl derivatives, including 2-benzoyl-3-methylpyridine, in the selective modification of carbohydrates, with implications for the synthesis of glycosylated natural products and drug molecules (Evtushenko, 2010).

Propriétés

IUPAC Name |

(3-methylpyridin-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-6-5-9-14-12(10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFHBTVWEDYLGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-3-methylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)